molecular formula C12H16 B1618002 5-Ethyltetraline CAS No. 42775-75-7

5-Ethyltetraline

Cat. No.: B1618002
CAS No.: 42775-75-7
M. Wt: 160.25 g/mol
InChI Key: WHCKFZOMBDMRLO-UHFFFAOYSA-N
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Description

Contextualization within Tetralin Derivatives Research

Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are a class of bicyclic aromatic hydrocarbons that have garnered considerable attention in medicinal and synthetic chemistry. The tetralin framework, comprising a fused benzene (B151609) and cyclohexane (B81311) ring, is a structural motif present in a variety of biologically active compounds. Research into tetralin derivatives has revealed their potential in developing therapeutics for a range of conditions, including cancer, depression, and neurodegenerative diseases. guidechem.comorgsyn.org For instance, the tetralin ring is a crucial structural element in the antidepressant sertraline (B1200038) and is found in the structure of anthracycline antibiotics used in cancer chemotherapy. guidechem.com

The study of tetralin derivatives is not limited to their biological activities. They are also significant in materials science and as intermediates in the synthesis of more complex molecules. The reactivity of the tetralin system, which combines aromatic and aliphatic features, allows for a diverse range of chemical transformations. The position of substituents on the tetralin core, such as the ethyl group in 5-Ethyltetraline, can significantly influence the molecule's chemical and physical properties, including its steric and electronic effects.

Significance in Organic Synthesis and Chemical Intermediate Applications

This compound serves as a valuable intermediate in organic synthesis, providing a foundational structure for the construction of more complex molecules. Chemical intermediates are compounds that are synthesized as stepping stones in a multi-step reaction sequence towards a final target product. sarex.comglobalpharmatek.com The pharmaceutical industry, for example, heavily relies on a wide array of intermediates for the production of Active Pharmaceutical Ingredients (APIs). sarex.comevonik.com

The synthesis of this compound itself can be approached through several established organic reactions. A common strategy involves the catalytic hydrogenation of the corresponding substituted naphthalene (B1677914). For instance, 1-ethylnaphthalene (B72628) can be hydrogenated to yield a mixture of ethyltetralin isomers, including this compound. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired isomer.

A plausible and widely utilized method for synthesizing the precursor for this compound is the Haworth synthesis. This multi-step process typically begins with a Friedel-Crafts acylation reaction between a suitable aromatic substrate and an acid anhydride (B1165640), such as succinic anhydride. cphi-online.com The resulting keto acid can then undergo reduction, commonly a Clemmensen reduction, to remove the carbonyl group, followed by an intramolecular Friedel-Crafts acylation to form a tetralone ring system. For the synthesis of this compound, ethylbenzene (B125841) would be the starting aromatic compound. The reaction with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride would form 3-(4-ethylbenzoyl)propanoic acid. Subsequent Clemmensen reduction would yield 4-(4-ethylphenyl)butanoic acid. An intramolecular Friedel-Crafts acylation of this acid would then produce 5-ethyl-1-tetralone, a key intermediate. Finally, reduction of the ketone functionality of 5-ethyl-1-tetralone would furnish this compound.

The resulting this compound can then be utilized in further synthetic transformations. Its structure allows for reactions at both the aromatic and the saturated rings, as well as at the ethyl substituent, making it a versatile intermediate for creating a variety of fine chemicals. hokkochem.co.jp

Below are data tables summarizing the key properties of this compound and a representative intermediate in its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 5-ethyl-1,2,3,4-tetrahydronaphthalene
CAS Number 42775-75-7
Molecular Formula C₁₂H₁₆
Molecular Weight 160.26 g/mol
Boiling Point 248.02 °C (estimated)
Melting Point -44.55 °C (estimated)
Flash Point 98.4 °C (estimated)
Density 0.973 g/cm³ (estimated)

Data sourced from chemical databases and may be estimated.

Table 2: Properties of a Key Synthetic Intermediate: 5-Ethyl-1-tetralone

PropertyValue
IUPAC Name 5-ethyl-3,4-dihydronaphthalen-1(2H)-one
CAS Number 51015-31-7
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Not specified

Data sourced from chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h5,7-8H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCKFZOMBDMRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871391
Record name naphthalene, 5-ethyl-1,2,3,4-tetrahydro-
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42775-75-7, 81598-29-0
Record name Naphthalene, 5-ethyl-1,2,3,4-tetrahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, ethyl-1,2,3,4-tetrahydro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalene, 5-ethyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
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Advanced Synthetic Methodologies for 5 Ethyltetraline and Its Isomers

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a foundational method for producing alkyltetralins from their corresponding alkyl-naphthalenes. bme.hu This process involves the addition of hydrogen across one of the aromatic rings of the naphthalene (B1677914) structure, resulting in a saturated cyclohexane (B81311) ring fused to an aromatic benzene (B151609) ring.

The selective hydrogenation of alkyl-naphthalenes, such as ethylnaphthalene, is a key route to producing ethyltetralins. researchgate.net The presence of an alkyl substituent on one of the aromatic rings influences the hydrogenation process, typically promoting the saturation of the substituted ring. researchgate.net For instance, the hydrogenation of 1-ethylnaphthalene (B72628) is a direct pathway to 5-ethyltetraline, while the hydrogenation of 2-ethylnaphthalene (B165323) yields 2-ethyltetralin (B1619202) and 6-ethyltetralin. bme.huchula.ac.thlookchem.com

The process generally involves reacting the alkyl-naphthalene with hydrogen gas at elevated temperatures and pressures in the presence of a catalyst. scielo.br While noble metal catalysts like palladium-on-carbon are effective and can favor the formation of tetralin over the fully hydrogenated decalin, transition metal catalysts are often preferred due to cost-effectiveness. scielo.brwikipedia.orgsciencemadness.org

Table 1: Research Findings on Catalytic Hydrogenation of Naphthalene Derivatives

CatalystSubstrateTemperaturePressureKey FindingsSource
Cobalt-Molybdenum (Co-Mo)EthylnaphthaleneNot SpecifiedNot SpecifiedStudied for hydrogenation activity; the promoter-to-molybdenum ratio impacts performance. researchgate.net
Sulfided Cobalt-Molybdenum on AluminaAromatics343-399°C (650-750°F)68 atm (1000 psi)Effective for aromatics saturation in fuel production. dtic.mil
4%NiO-20%MoO₃/Al₂O₃Naphthalene200°C6 MPa (870 psi)Achieved 99.56% naphthalene conversion with 99.43% selectivity for tetralin. scielo.br
Palladium-on-Carbon (Pd/C)Naphthalene100°C~68 atm (1000 psig)Favorable for stopping the hydrogenation at the tetralin stage. sciencemadness.org

Research into unsupported Co-Mo sulfide (B99878) catalysts has shown high activity in the hydrogenation of bicyclic aromatic hydrocarbons like ethylnaphthalene. researchgate.net Studies have identified an optimum promoter-to-molybdenum ratio of 0.25:1 for this type of reaction. researchgate.net Furthermore, these Co-Mo catalysts demonstrate good stability and can be recycled without a significant loss of activity. researchgate.net

Selective Catalytic Hydrogenation of Alkyl-Naphthalenes

Alkylation Reactions of Tetraline

An alternative synthetic approach is the direct alkylation of tetraline. This involves attaching an ethyl group to the aromatic ring of the tetraline molecule through an electrophilic aromatic substitution reaction. bme.hu

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring. wikipedia.orgmt.com In the context of synthesizing ethyltetraline, this reaction involves treating tetraline with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide), in the presence of a Lewis acid catalyst. lookchem.commasterorganicchemistry.com The reaction substitutes a hydrogen atom on the aromatic portion of the tetraline molecule (positions 5, 6, 7, or 8) with an ethyl group. byjus.com This process typically yields a mixture of isomers, primarily this compound and 6-ethyltetraline (B1618554). bme.hu

Lewis acids are essential catalysts in the Friedel-Crafts reaction. wikipedia.org Strong Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are commonly employed. wikipedia.orglibretexts.org Their primary role is to activate the alkyl halide, making it a more potent electrophile. The Lewis acid coordinates with the halogen atom of the ethyl halide, facilitating the formation of an electrophilic carbocation (or a carbocation-like complex) that then attacks the electron-rich aromatic ring of tetraline. mt.combyjus.com

Research has shown that reaction conditions, particularly temperature, significantly influence the ratio of the resulting isomers. bme.hu In the ethylation of tetraline, lower temperatures favor the formation of 6-ethyl-tetraline, while higher temperatures increase the proportion of 5-ethyl-tetraline in the product mixture. bme.hu

Table 2: Influence of Temperature on Isomer Distribution in Friedel-Crafts Ethylation of Tetraline

Temperature (°C)6-Ethyl-tetraline (wt%)5-Ethyl-tetraline (wt%)Source
10~95%~5% bme.hu
5057%43% bme.hu

Table 3: Common Lewis Acid Catalysts in Friedel-Crafts Reactions

CatalystFormulaKey CharacteristicsSource
Aluminum ChlorideAlCl₃A strong, commonly used, and versatile Lewis acid. wikipedia.orglibretexts.org
Iron(III) ChlorideFeCl₃Another effective Lewis acid catalyst for these reactions. mt.commasterorganicchemistry.com
Boron TrifluorideBF₃A gaseous Lewis acid, often used in complex form (e.g., BF₃·OEt₂). wikipedia.org
Zeolites-Solid acid catalysts used in industrial-scale alkylations. wikipedia.org

A distinct method for the ethylation of tetraline involves the use of organo-alkali metal compounds as catalysts. google.com.pg This process differs significantly from Friedel-Crafts alkylation in both the alkylating agent and the position of substitution. In this method, tetraline is reacted with ethylene (B1197577) gas in the presence of a catalyst such as amyl sodium or benzyl (B1604629) potassium. google.com.pg

Crucially, this reaction does not alkylate the aromatic ring. Instead, ethylation occurs on the saturated ring at the 1 and 4 positions. google.com.pg The reaction yields 1,4-diethyltetralin and, depending on conditions, 1,1,4-triethyltetralin. google.com.pg This demonstrates a methodology for producing different isomers of ethylated tetralin compared to the Friedel-Crafts route.

Table 4: Ethylation of Tetraline with Organo-Alkali Metal Catalysts

Catalyst TypeExample CatalystsReactantsPrimary Product(s)Key FindingSource
Organo-alkali metal compoundsAmyl sodium, Benzyl potassiumTetraline, Ethylene1,4-Diethyltetralin, 1,1,4-TriethyltetralinEthylation occurs exclusively on the saturated ring (positions 1 and 4), not the aromatic ring. google.com.pg

Regioselectivity in Alkylation Leading to Ethyltetraline Isomers (e.g., 1,4-diethyltetralin, 1,1,4-triethyltetralin)

Regioselectivity is a critical factor in the alkylation of tetralin systems, determining the precise position of substituent addition. The synthesis of specific ethyltetraline isomers is governed by the interplay of electronic and steric effects, which influence the stability of intermediate carbocations. researchgate.net

A notable example is the reaction of perfluorotetralin (B12759897) with tetrafluoroethylene (B6358150) in the presence of antimony pentafluoride (SbF₅), which yields perfluoro-1,4-diethyltetralin. researchgate.netresearchgate.net This reaction proceeds through the formation of carbocation intermediates, where the orientation of the incoming ethyl group is directed to specific positions on the tetralin core. The stability of these intermediates and the steric hindrance posed by existing substituents guide the formation of the final product. researchgate.net In the case of perfluorinated systems, reactions involving perfluorobenzocyclobutene and perfluoroindan (B1337006) with tetrafluoroethylene and SbF₅ have been shown to produce diethyl-substituted isomers, highlighting how the ring structure influences the reaction's outcome. researchgate.netresearchgate.net For instance, perfluoroindan primarily yields perfluoro-1,1-diethylindan, whereas perfluorobenzocyclobutene results in an almost equal mixture of perfluoro-1,1- and -1,2-diethylbenzocyclobutenes. researchgate.netresearchgate.net

Table 1: Regioselectivity in Alkylation of Perfluorinated Benzocycloalkenes

Starting Material Product(s) Key Observation Source(s)
Perfluorotetralin Perfluoro-1,4-diethyltetralin Formation of a disubstituted derivative. researchgate.net, researchgate.net
Perfluoroindan Perfluoro-1,1-diethylindan Highly selective formation of the 1,1-isomer. researchgate.net, researchgate.net

Reductive Conversion Pathways

The Kishner-Wolff reduction is a classic organic reaction used to deoxygenate aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) group (-CH₂-). alfa-chemistry.combyjus.com This transformation is conducted under basic conditions, making it a suitable alternative to the acid-catalyzed Clemmensen reduction, especially for substrates that are sensitive to acid. alfa-chemistry.com The reaction typically employs hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. byjus.comyoutube.com

The mechanism begins with the reaction of the carbonyl compound, such as a propionyl-tetraline, with hydrazine to form a hydrazone intermediate. byjus.comyoutube.com In the strongly basic medium, the hydrazone is deprotonated, leading to the formation of a diimide anion. nrochemistry.com This intermediate then undergoes a series of steps, culminating in the elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, and the formation of a carbanion. alfa-chemistry.combyjus.com The resulting carbanion is then protonated by a proton source in the reaction mixture, such as water, to yield the final alkane product. byjus.com Applying this to an acyltetraline like propionyl-tetraline would reduce the ketone function of the propionyl group to an ethyl group, yielding the corresponding ethyltetraline.

Transformations from Fluorinated Precursors

The transformation of fluorinated precursors provides a unique route to substituted aromatic compounds. Research has shown that the defluorination of perfluoro-6-methyltetralin using zinc in dimethylformamide (DMF) leads to aromatization of the ring system. eco-vector.com This reaction yields a mixture of products, primarily 1,2,4,5,6,8-hexafluoro-3-(trifluoromethyl)naphthalene and perfluoro-2-methylnaphthalene. eco-vector.comsciprofiles.comsciprofiles.com This process demonstrates a method of converting a saturated, fluorinated ring into an aromatic naphthalene system with concurrent rearrangement and elimination of fluorine atoms.

The reactivity of fluorinated tetralins can be further manipulated using different reagents. The reaction of perfluoro-1-ethyltetralin with bromine-activated zinc in DMF initiates a distinct transformation pathway. sciprofiles.comsciprofiles.com This process generates an organozinc intermediate, specifically (perfluoro-4-ethylnaphthalen-1-yl)zinc bromide. sciprofiles.comsciprofiles.com Subsequent treatment of this intermediate with water leads to the formation of 1,2,3,4,6,7-hexafluoro-5-(perfluoroethyl)naphthalene. sciprofiles.comsciprofiles.com Alternatively, if the organozinc compound is reacted with copper(II) chloride (CuCl₂), it promotes a coupling reaction, affording perfluoro-4,4′-diethyl-1,1′-binaphthalene. sciprofiles.comsciprofiles.com

Table 2: Transformations of Perfluorinated Tetralins

Reactant Reagents Product(s) Source(s)
Perfluoro-6-methyltetralin 1. Zinc, DMF 1,2,4,5,6,8-Hexafluoro-3-(trifluoromethyl)naphthalene, Perfluoro-2-methylnaphthalene sciprofiles.com, sciprofiles.com, eco-vector.com
Perfluoro-1-ethyltetralin 1. Bromine-activated Zinc, DMF2. H₂O 1,2,3,4,6,7-Hexafluoro-5-(perfluoroethyl)naphthalene sciprofiles.com, sciprofiles.com

Defluorination and Related Transformations of Perfluoro-6-methyltetralin

Formation through Ring-Opening Reactions

Ring-opening reactions represent a potential, though less direct, synthetic pathway to tetralin derivatives. These reactions typically involve strained cyclic precursors, such as epoxides or other small-ring systems, which can be opened under either acidic or basic conditions. libretexts.org The high ring strain in a three-membered ring like an epoxide facilitates cleavage by nucleophiles, a reaction that does not readily occur in larger, less strained cyclic ethers. libretexts.org

In a base-catalyzed ring-opening, a strong nucleophile attacks one of the carbon atoms of the ring, breaking the carbon-oxygen bond. libretexts.org For instance, the reaction of an epoxide with a Grignard reagent, a strong nucleophile, proceeds via an Sₙ2 mechanism to open the ring and form an alcohol after protonation. libretexts.org In an acid-catalyzed mechanism, the oxygen of the ring is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.org While these are general mechanisms for ring-opening, specific examples detailing the formation of this compound through the cleavage of a larger bicyclic precursor are not prominently documented in the surveyed literature. Theoretically, a custom-synthesized bicyclic compound could be designed to undergo a targeted ring-opening to yield a tetralin scaffold.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,1,4-Triethyltetralin
1,2,3,4,6,7-Hexafluoro-5-(perfluoroethyl)naphthalene
1,2,4,5,6,8-Hexafluoro-3-(trifluoromethyl)naphthalene
1,4-Diethyltetralin
This compound
Antimony pentafluoride
Copper(II) chloride
Diethylene glycol
Dimethylformamide
Hydrazine
Perfluoro-1,1-diethylindan
Perfluoro-1,2-diethylbenzocyclobutenes
Perfluoro-1,4-diethyltetralin
Perfluoro-1-ethyltetralin
Perfluoro-2-methylnaphthalene
Perfluoro-4,4′-diethyl-1,1′-binaphthalene
Perfluoro-6-methyltetralin
Perfluorobenzocyclobutene
Perfluoroindan
Perfluorotetralin
Potassium hydroxide
Propionyl-tetraline
Tetrafluoroethylene

Hydrocracking of Polycyclic Aromatic Compounds (e.g., Acenaphthene)

The hydrocracking of polycyclic aromatic compounds like acenaphthene (B1664957) serves as a significant method for producing alkyl-substituted tetralins. Research into the hydrocracking of acenaphthene over a sulfided Ni–Mo/Al₂O₃ catalyst reveals distinct reaction pathways that yield a variety of products, including ethyltetralin isomers. oup.com The process is typically conducted under high initial hydrogen pressure (e.g., 6 MPa) and at elevated temperatures ranging from 390 to 450 °C. oup.com

The major products from this process can be categorized into several classes, as detailed in the table below.

Product ClassDescriptionExamples
Hydrogenated ProductsProducts resulting from the hydrogenation of acenaphthene without ring opening.Tetrahydroacenaphthylene, Hexahydroacenaphthylene, Perhydroacenaphthylene
Ring-Opening ProductsBicyclic and monocyclic compounds formed from the cleavage of the five-membered ring.1-Ethylnaphthalene, 1-Ethyltetralin, 1-Propylindane
Alkylation ProductsTricyclic compounds with 13 or more carbon atoms.Not specified
Dimerization ProductsCompounds formed from the dimerization of acenaphthene and subsequent hydrogenation.Biacenaphthene and its hydrogenated derivatives

The investigation shows that the ring opening of acenaphthene occurs via two primary routes: the direct ring opening of acenaphthene itself and the ring opening of its hydrogenated intermediate, hexahydroacenaphthylene. oup.com Direct opening of the acenaphthene ring exclusively produces 1-ethylnaphthalene. oup.com

Production of 1-Ethyltetralin from Specific Ring Fissions

The synthesis of 1-ethyltetralin is specifically achieved through the hydrocracking of hexahydroacenaphthylene, an intermediate formed during the hydrogenation of acenaphthene. oup.com The cleavage of the saturated five-membered ring in this intermediate follows two distinct fission pathways:

Opening of the saturated five-membered ring : This specific C–C bond cleavage adjacent to the benzene ring results in the formation of 1-ethyltetralin. oup.com

Opening of the saturated six-membered ring : An alternative ring fission pathway leads to the production of 1-propylindane. oup.com

This selectivity highlights how controlling the reaction intermediates and cleavage pathways during the hydrocracking of polycyclic compounds is essential for the targeted synthesis of specific ethyltetralin isomers like 1-ethyltetralin. oup.com

General Strategies for Synthesis of Polyaromatic Compounds Incorporating Ethyltetraline Moieties

The incorporation of an ethyltetraline framework into larger, more complex polyaromatic structures is a key challenge in synthetic organic chemistry. These strategies often involve multi-step sequences and the use of advanced catalytic systems.

One general approach is the use of iron(III)-catalyzed carbonyl-olefin metathesis. This method provides a pathway to polycyclic aromatic compounds (PACs) under mild conditions and is characterized by its operational simplicity and high regioselectivity. nih.gov The reaction couples various olefin moieties with aryl-ketones or aryl-aldehydes, offering a versatile tool for constructing functionalized PACs. nih.gov While not explicitly demonstrated for an ethyltetraline moiety, its principles could be applied to synthesize such structures.

Another powerful strategy involves ring-expansion or fragmentation reactions to build complex aromatic systems. For instance, in the total synthesis of Salimabromide, an ethyl tetraline intermediate was synthesized as part of a multi-step sequence. nih.gov This demonstrates a targeted approach where the ethyltetraline core is constructed and then elaborated into a more complex natural product.

Furthermore, modern synthetic methodologies focus on creating N-doped polycyclic aromatic hydrocarbons (PAHs) containing non-hexagonal rings, such as heptalene. thieme-connect.de These syntheses often rely on building-block approaches, such as the Pd-catalyzed decarboxylative annulation, to construct complex fused-ring systems. thieme-connect.de Such strategies could be adapted to incorporate an ethyltetraline unit as a foundational building block for novel, large-scale polyaromatic hydrocarbons with specific electronic and geometric properties.

Chemical Reactivity and Catalytic Transformations of 5 Ethyltetraline

Oxidation Pathways and Mechanisms

The oxidation of 5-ethyltetraline can proceed through several pathways, primarily targeting the saturated ring and the benzylic positions, which are activated by the adjacent aromatic ring.

One of the principal oxidation reactions involves the conversion of the tetralin moiety into a tetralone. For instance, studies on the oxidation of ethyltetralin isomers, such as 6-ethyltetralin, have demonstrated that using an oxidizing agent like chromium trioxide predominantly yields the corresponding ethyl-1-tetralone. researchgate.net This suggests that a primary pathway for the oxidation of this compound would be the formation of 5-ethyl-1-tetralone and 8-ethyl-1-tetralone. The mechanism involves the attack on the benzylic carbons (C1 and C4), which are most susceptible to oxidation due to the stabilization of radical or cationic intermediates by the aromatic ring.

Another significant oxidative process is dehydrogenation, which leads to the aromatization of the saturated ring. This reaction transforms the ethyltetraline into ethylnaphthalene. researchgate.net This process is fundamentally an oxidation reaction as it involves the loss of hydrogen. libretexts.org Catalytic dehydrogenation can be achieved using catalysts such as palladium on charcoal. researchgate.net The reaction is a key pathway in both synthetic applications and thermal degradation processes.

Reduction Reactions, Including Hydrogenation

Reduction reactions of this compound primarily involve the hydrogenation of the aromatic ring. ineratec.de As a derivative of tetralin, which is itself a product of the partial hydrogenation of naphthalene (B1677914), this compound can be further reduced to form ethyl-decalin (ethyldecahydronaphthalene). mdpi.com

Catalytic hydrogenation is the most common method for this transformation. The reaction typically employs transition metal catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) under elevated hydrogen pressure and temperature. ineratec.de The process involves the addition of hydrogen molecules across the double bonds of the aromatic ring, converting it into a fully saturated cyclohexane (B81311) ring. ineratec.de

The complete hydrogenation of this compound would result in a mixture of cis- and trans-isomers of ethyl-decalin. The stereochemistry of the product can be influenced by the choice of catalyst and reaction conditions. mdpi.com This reaction is significant in the production of high-density fuels and specialty solvents where fully saturated cyclic hydrocarbons are desired.

Isomerization and Rearrangement Processes

Under specific catalytic or thermal conditions, this compound can undergo various isomerization and rearrangement reactions, leading to structurally different molecules. These processes are often driven by the formation of more stable intermediates, such as stabilized carbocations or radicals.

In the presence of acid catalysts, such as zeolites or Lewis acids like aluminum chloride, this compound can undergo dehydrogenation to form an aromatic naphthalene structure. This process is a key example of arene formation. The acidic sites on the catalyst facilitate the elimination of hydrogen from the saturated ring, leading to the formation of 5-ethylnaphthalene. This reaction is essentially an acid-catalyzed oxidation where the hydrocarbon itself is the hydrogen source, which may be consumed in side reactions or released as H₂.

Carbocation rearrangements are fundamental to many reactions involving tetralin derivatives, especially under acidic or thermal stress. libretexts.orglibretexts.org When a carbocation is formed, for instance, during an acid-catalyzed reaction, it can rearrange to a more stable carbocation. libretexts.org This can occur via a hydride shift, where a hydrogen atom with its pair of electrons migrates to an adjacent positively charged carbon, or an alkyl shift, where an entire alkyl group migrates. libretexts.orgmasterorganicchemistry.com

In the context of this compound, such rearrangements can be observed during processes like thermal cracking. A significant rearrangement process for the tetralin framework is ring contraction, where the six-membered saturated ring transforms into a five-membered ring, yielding methylindane derivatives. acs.orgacs.org This process proceeds through a series of radical or cationic intermediates involving complex rearrangements, including alkyl and hydride shifts, ultimately leading to a thermodynamically more stable indane skeleton. acs.org The driving force for these shifts is the formation of a more stable intermediate, such as converting a secondary carbocation to a more stable tertiary carbocation. libretexts.orgyoutube.com

Acid-Catalyzed Arene Formation from Ethyltetraline

Pyrolysis and Thermal Cracking Studies of Ethyltetralin Derivatives

Pyrolysis and thermal cracking involve the decomposition of molecules at high temperatures. Ethyltetralin has been used as a model compound to understand the thermal behavior of alkylhydroaromatic structures found in heavy oils and asphaltenes. scribd.comumich.edu

Studies on the pyrolysis of ethyltetralin show that the reaction network involves several primary and secondary pathways:

Dehydrogenation: This is a major pathway where the saturated ring loses hydrogen to form ethylnaphthalene and subsequently naphthalene (through de-ethylation). researchgate.net

C-C Bond Cleavage: This can occur at two main locations:

Side-chain cleavage: The ethyl group can be cleaved off, producing ethylene (B1197577) and tetralin, or through β-scission, generating radicals.

Ring opening: The saturated ring can open, leading to the formation of various alkylbenzenes. acs.org

Ring Contraction: As mentioned earlier, the tetralin ring can rearrange and contract to form more stable methylindane structures. acs.orgresearchgate.net

The pyrolysis of 2-ethyltetralin (B1619202), an isomer of this compound, has been studied in detail, and the findings provide insight into the expected products for this compound. researchgate.net

Table 1: Common Products from the Pyrolysis of Ethyltetralin Derivatives

Product ClassSpecific ExamplesFormation PathwayReference
Dehydrogenation Products Ethylnaphthalene, Naphthalene, DialinLoss of H₂ from the saturated ring , researchgate.net
Side-Chain Cleavage Products Tetralin, Ethylene, MethaneCleavage of the ethyl group
Ring-Opening Products Alkylbenzenes (e.g., Butylbenzene)Scission of C-C bonds within the saturated ring acs.org
Rearrangement Products MethylindaneRing contraction of the tetralin skeleton acs.org, researchgate.net

Functionalization and Derivatization Reactions (General Overview)

Functionalization refers to the introduction of new functional groups into a molecule, which can significantly alter its chemical and physical properties. mdpi.comrsc.org this compound offers multiple sites for functionalization due to its dual reactive nature.

Aromatic Ring Functionalization: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. Depending on the directing effects of the alkyl and tetralin substituents, functional groups like nitro (-NO₂), halogen (-Br, -Cl), or sulfonyl (-SO₃H) can be introduced.

Benzylic Functionalization: The methylene (B1212753) groups of the saturated ring adjacent to the aromatic ring (benzylic positions) are particularly reactive. As seen in oxidation reactions, these positions can be converted to carbonyl groups to form tetralones. researchgate.net Downstream products such as 5-ethyl-3,4-dihydro-2H-naphthalen-1-one and 8-Ethyl-3,4-dihydro-2H-naphthalen-1-one are examples of such derivatization. lookchem.com

Alkene Formation: Controlled dehydrogenation can introduce a double bond into the saturated ring, forming an ethyldihydronaphthalene, which can then be used in further addition reactions.

These derivatization reactions are crucial for synthesizing a variety of more complex molecules, leveraging the this compound scaffold for applications in materials science and medicinal chemistry. mdpi.com

Halogenation Reactions (e.g., Bromination)

Halogenation of 5-ethyltetralin can proceed via different mechanisms depending on the reaction conditions, leading to substitution on either the aromatic ring, the saturated ring, or the ethyl side chain. Bromination serves as a representative example of these transformations.

The reaction of alkanes with halogens like bromine typically requires heat or ultraviolet (UV) light and proceeds through a free-radical chain mechanism. byjus.comacs.org This process involves three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: UV energy cleaves the bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical and hydrogen bromide (HBr). This radical then reacts with another Br₂ molecule to yield the brominated product and a new bromine radical, which continues the chain. numberanalytics.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

In the case of 5-ethyltetralin, radical bromination would preferentially occur at the benzylic positions (C1 and C4) or the secondary carbon of the ethyl group, as the resulting secondary and benzylic radicals are more stable than primary radicals. Substitution at the allylic position of an alkene is also favored due to the lower bond dissociation energy of allylic C-H bonds. libretexts.org

Alternatively, electrophilic aromatic substitution occurs on the benzene ring. The ethyl group is an activating, ortho-, para-directing group. Therefore, bromination in the presence of a Lewis acid catalyst would be expected to yield substitution at the positions ortho and para to the ethyl group (C6 and C8).

A study on the bromination of various 8-substituted quinolines demonstrated that reaction conditions significantly influence the outcome, yielding mono- or di-bromo derivatives. dss.go.th For instance, reacting 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) produced the 5-bromo derivative as the sole product. dss.go.th While not directly involving 5-ethyltetralin, this highlights the regioselectivity achievable in electrophilic aromatic halogenation.

A summary of potential bromination products of 5-ethyltetralin under different conditions is presented below.

Table 1: Potential Products of 5-Ethyltetralin Bromination

Reaction ConditionProbable Reaction TypeMajor Product(s)
Br₂, UV lightFree Radical Substitution1-Bromo-5-ethyltetralin, 4-Bromo-5-ethyltetralin, 1-(1-bromoethyl)tetralin
Br₂, Lewis Acid (e.g., FeBr₃)Electrophilic Aromatic Substitution6-Bromo-5-ethyltetralin, 8-Bromo-5-ethyltetralin

Hydroxylation Reactions

Hydroxylation introduces a hydroxyl (-OH) group onto the molecule. For 5-ethyltetralin, this can occur on the aromatic ring or the aliphatic portions. The Hazardous Substances Data Bank notes that the metabolism of tetralin can yield ar-beta-tetralol (5,6,7,8-tetrahydro-2-naphthol), indicating hydroxylation of the aromatic ring. molaid.com By analogy, 5-ethyltetralin could undergo similar aromatic hydroxylation.

The position of hydroxylation is influenced by the directing effects of the existing substituents. The ethyl group and the fused aliphatic ring are both ortho-, para-directing. Therefore, hydroxylation would likely occur at positions C6 and C8. Additionally, enzymatic or catalytic oxidation could potentially introduce a hydroxyl group at the benzylic carbons (C1, C4) or on the ethyl side chain.

Catalytic Conversion Mechanisms and Design

Catalysis is crucial for many transformations involving the tetralin scaffold, enabling reactions like hydrogenation and facilitating the synthesis of complex chiral molecules.

Role of Heterogeneous Catalysts in Tetralin Transformations

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is fundamental to many industrial processes, including the hydrogenation of aromatic compounds. wikipedia.org These catalysts typically consist of a metal, such as platinum (Pt), palladium (Pd), or nickel (Ni), dispersed on a solid support like carbon, alumina, or barium sulfate. libretexts.orgwikipedia.org

The catalytic hydrogenation of an alkene to an alkane on a metal surface is a key example. The process lowers the reaction's activation energy, thereby increasing the reaction rate. youtube.com The generally accepted mechanism for this type of reaction on solid catalysts is the Horiuti-Polanyi mechanism, which involves several steps: wikipedia.org

Adsorption: The unsaturated reactant (the tetralin derivative) and hydrogen gas (H₂) are adsorbed onto the surface of the metal catalyst. libretexts.org

Dissociation: The H-H bond in hydrogen is broken, and the hydrogen atoms bind to the catalyst surface. wikipedia.org

Hydrogen Transfer (Step 1): One hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond. This step is reversible. wikipedia.org

Hydrogen Transfer (Step 2): A second hydrogen atom is transferred to the adjacent carbon atom, completing the saturation. This step is effectively irreversible. wikipedia.org

Desorption: The newly formed saturated molecule detaches from the catalyst surface, freeing up the active site for the next reaction cycle. libretexts.org

In the context of tetralin derivatives, heterogeneous catalysts are used for the hydrogenation of the aromatic ring. For example, supported nickel catalysts are employed in these transformations. lut.fi The stability and reusability of these catalysts are critical for industrial applications. Studies on MoS₂ nanocatalysts for the hydrogenation of anthracene (B1667546) have shown that catalyst stability is crucial for maintaining high catalytic activity over multiple cycles. acs.org

Table 2: Examples of Heterogeneous Catalysts in Aromatic Transformations

Catalyst SystemSupport MaterialTransformationReference
Platinum (Pt)CarbonHydrogenation youtube.com
Nickel (Ni)Raney NickelNitrile Hydrogenation wikipedia.org
Palladium (Pd)AluminaHydrogenation wikipedia.org
Molybdenum Disulfide (MoS₂)N/A (nanocatalyst)Anthracene Hydrogenation acs.org

Advanced Catalytic Asymmetric Synthesis Involving Tetralin Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The tetralin framework is a common motif in biologically active molecules, and significant research has been dedicated to developing catalytic asymmetric methods to produce chiral tetralin derivatives.

Several strategies have emerged as powerful tools for this purpose:

Chiral Auxiliary Strategy: This is one of the most widely applied methods. A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach, pioneered by Meyers, has been used extensively in the synthesis of aryltetralins using auxiliaries like chiral oxazolines and (-)-menthol. rsc.org

Chiral Pool Strategy: This method utilizes readily available chiral starting materials from nature, such as L-glutamic acid, to synthesize target molecules. rsc.org

Asymmetric Transfer Hydrogenation (ATH): This technique uses a catalyst to transfer hydrogen from a donor molecule to a substrate, creating a chiral center with high enantioselectivity. A study by Touge et al. demonstrated the use of oxo-tethered Ruthenium (Ru) catalysts for the dynamic kinetic resolution of tetralone precursors to synthesize lactone-fused tetralin derivatives with excellent control over multiple stereocenters. thieme-connect.com

Intramolecular Photoreaction: An intramolecular Norrish/Yang type cyclization has been used for the asymmetric synthesis of tricyclic tetralin derivatives. By employing ionic chiral auxiliaries, researchers achieved very high enantiomeric excesses (up to 99%). ubc.caresearcher.life

These advanced catalytic methods provide access to a wide array of complex, optically active molecules built upon the tetralin scaffold, opening avenues for the discovery of new pharmaceuticals and functional materials.

Table 3: Strategies in Asymmetric Synthesis of Tetralin Derivatives

StrategyCatalyst/Auxiliary TypeType of Tetralin DerivativeKey FeatureReference
Chiral AuxiliaryChiral Oxazoline, (-)-MentholAryltetralinsAuxiliary directs stereoselective reaction rsc.org
Asymmetric Transfer HydrogenationOxo-tethered Ruthenium (Ru) complexesLactone-fused tetralinsDynamic kinetic resolution of racemic precursors thieme-connect.com
Intramolecular PhotoreactionIonic Chiral AuxiliaryTricyclic tetralinsHigh enantiomeric excess via solid-state reaction ubc.caresearcher.life
Chiral PoolL-Glutamic Acid(-)-IsodeoxypodophyllotoxinUtilizes naturally occurring chiral starting materials rsc.org

Advanced Spectroscopic and Chromatographic Analysis of 5 Ethyltetraline and Its Isomers

Chromatographic Techniques for Separation and Purity Assessment

Chromatography, particularly gas chromatography, is a cornerstone for the separation and purity evaluation of 5-Ethyltetraline and its related isomers. The choice of column and operating conditions is paramount in achieving the desired resolution.

Gas chromatography (GC) is a powerful analytical technique used to separate and identify the components of a volatile sample. lcservicesltd.co.uk It is particularly effective for assessing the homogeneity of this compound and determining the ratio of its isomers. drawellanalytical.com The principle of GC involves an inert carrier gas that transports the sample through a column containing a stationary phase. The differential interaction of the sample components with the stationary phase leads to their separation. lcservicesltd.co.uk

The determination of isomer ratios, such as that between this compound and other ethyltetralin isomers, is a critical application of GC. This is crucial in synthetic chemistry to evaluate the regioselectivity of a reaction or in the analysis of industrial products where specific isomer compositions are required. science.gov The Kovats retention index, a relative measure of retention time, for this compound on a standard non-polar column has been reported as 1354, 1304.4, and 1362 in various studies. nih.gov

Capillary columns are favored in GC for their high separation efficiency, which is a result of their small diffusion and good sample permeability. shinwa-cpc.co.jp These columns, typically long and with a small internal diameter, are coated with a thin layer of the stationary phase, allowing for intimate contact between the sample molecules and the column walls. lcservicesltd.co.uk This high efficiency is crucial for separating structurally similar isomers, a task that can be challenging with packed columns. shinwa-cpc.co.jpvurup.sk

The choice of stationary phase is critical for the effective separation of isomers. fujifilm.com Non-polar stationary phases separate compounds primarily based on their boiling points. fujifilm.com For the separation of isomers with very similar boiling points, such as positional isomers of ethyltetraline, highly polar stationary phases or those with specific selectivities, like liquid crystalline phases, may be employed. vurup.skrestek.com The use of long capillary columns, sometimes up to several hundred meters, can provide the extremely high number of theoretical plates needed to resolve closely eluting isomers. vurup.sk

Gas Chromatography (GC) for Homogeneity and Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the molecular structure of this compound. lookchem.comrsc.org ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH~6.9 - 7.2~125 - 130
Quaternary Aromatic C-~135 - 145
Benzylic CH₂ (Ethyl)~2.7~29
CH₃ (Ethyl)~1.2~15
Benzylic CH₂ (Tetralin)~2.8~30
Aliphatic CH₂ (Tetralin)~1.8~23

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

A key feature of NMR spectroscopy is that the area under a signal is directly proportional to the number of nuclei responsible for that signal, a principle that forms the basis of quantitative NMR (qNMR). organicchemistrydata.orgmagritek.comfujifilm.com This allows for the accurate determination of the relative ratios of different types of protons within the this compound molecule.

By integrating the signals corresponding to the aliphatic and aromatic regions of the ¹H NMR spectrum, one can verify the expected ratio of these protons. For this compound (C₁₂H₁₆), there are 3 aromatic protons and 13 aliphatic protons (including the ethyl group and the saturated part of the tetralin ring). The ratio of the integrated areas should therefore be close to 3:13. This quantitative analysis serves as a powerful check for the purity and structural integrity of the compound. ox.ac.ukresolvemass.ca For accurate quantitative results, it is crucial to ensure proper experimental setup, including sufficient relaxation delays between scans to avoid saturation effects. organicchemistrydata.org

The choice of solvent can significantly influence the chemical shifts of protons in an NMR spectrum. thieme-connect.de This phenomenon, known as the solvent effect, arises from various interactions between the solute and solvent molecules, including changes in the magnetic permeability of the medium and specific interactions like hydrogen bonding or aromatic solvent-induced shifts (ASIS). thieme-connect.deunn.edu.ng

Different deuterated solvents, such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆ (C₆D₆), will interact differently with the this compound molecule, leading to changes in the observed chemical shifts. pitt.eduresearchgate.net For instance, aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts of specific protons due to the magnetic anisotropy of the benzene (B151609) ring. organicchemistrydata.org Understanding these solvent effects is crucial for the accurate interpretation of NMR data and can sometimes be used to resolve overlapping signals or to gain further structural insights. thieme-connect.de

Quantitative Analysis of Aliphatic and Aromatic Protons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgmsu.edu

The IR spectrum of this compound displays a unique "fingerprint" resulting from the vibrations of its specific structural components: the substituted aromatic ring and the aliphatic portions. libretexts.org The primary functional groups and their characteristic vibrations include:

Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene ring typically results in absorption bands appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the ethyl group and the saturated portion of the tetralin structure show strong absorptions in the 2800-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a set of characteristic absorption bands in the 1430-1600 cm⁻¹ region. libretexts.org The presence of two sharp bands, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹, is indicative of the aromatic ring. libretexts.org

C-H Bending Vibrations: Bending vibrations (scissoring, rocking, twisting) of the CH₂ groups in the saturated ring and the ethyl group occur in the fingerprint region (below 1500 cm⁻¹). msu.eduuomustansiriyah.edu.iq

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of strong absorption bands in the 650-900 cm⁻¹ region. This region is particularly useful for distinguishing between isomers.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2850
Aromatic C=C Ring Stretching 1600-1430
Aliphatic CH₂ Bending ~1465

This table is generated based on typical values for alkyl-substituted benzenes and tetralin derivatives. vscht.czlibretexts.org

IR spectroscopy is a fundamental tool for confirming the molecular structure of a synthesized compound. slideshare.net By comparing the experimental IR spectrum of a sample with a reference spectrum or with predicted absorption frequencies, chemists can verify the presence of the key functional groups that constitute this compound. libretexts.org The fingerprint region of the spectrum (400-1400 cm⁻¹) is especially complex and unique to a specific molecule, allowing for definitive identification and differentiation from other compounds, including structural isomers that may have very similar physical properties. libretexts.orgslideshare.net

Identification of Characteristic Molecular Vibrations and Functional Groups

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. arcjournals.org It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. tutorchase.com

For this compound (C₁₂H₁₆), the molecular weight is 160.25 g/mol . nih.gov In a mass spectrum, this corresponds to the molecular ion peak (M⁺) at an m/z value of 160. nih.govnist.gov The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern provides a roadmap to the molecule's structure.

Key fragmentation pathways for this compound include:

Benzylic Cleavage: The most common fragmentation involves the loss of a methyl group (•CH₃) from the ethyl substituent, leading to a highly stable benzylic cation. This results in a prominent peak at m/z 145 (160 - 15).

Loss of an Ethyl Group: Cleavage of the entire ethyl group (•C₂H₅) can also occur, though typically to a lesser extent, producing a fragment at m/z 131 (160 - 29). nih.gov This is often the most abundant fragment ion (base peak). nih.gov

Retro-Diels-Alder Reaction: The tetralin ring system can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄), which would result in a fragment at m/z 132 (160 - 28).

Table 2: Major Mass Spectral Fragments of this compound

m/z Ion Structure/Fragment Lost Significance
160 [C₁₂H₁₆]⁺ Molecular Ion (M⁺) nih.govnist.gov
145 [M - CH₃]⁺ Loss of a methyl radical
131 [M - C₂H₅]⁺ Loss of an ethyl radical (often the base peak) nih.gov

Data compiled from the NIST Mass Spectrometry Data Center. nih.govnist.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. k-labor.dethermofisher.comdrawellanalytical.com This method is exceptionally well-suited for analyzing complex mixtures containing this compound and its isomers (e.g., 6-Ethyltetraline (B1618554), 1-Ethyltetraline). epa.govamazonaws.com

In a GC-MS analysis, the mixture is first injected into the gas chromatograph. thermofisher.com The components travel through a capillary column and are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com Isomers like 5-ethyltetralin and 6-ethyltetralin will have slightly different retention times, allowing them to be resolved chromatographically. nih.gov As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification. k-labor.deuva.nl The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification and quantification of each component in the mixture. researchgate.netresearchgate.net

Molecular Weight and Fragmentation Pattern Analysis for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). msu.edulibretexts.org For aromatic compounds like this compound, the absorptions are primarily due to π → π* transitions within the benzene ring's conjugated system. libretexts.orgtanta.edu.eg

The UV spectrum of tetralin in solution typically shows an absorption maximum (λmax) around 274 nm. ias.ac.in The presence of the ethyl substituent on the benzene ring in this compound is expected to cause a small bathochromic shift (a shift to a longer wavelength) of these absorption bands compared to unsubstituted tetralin. cdnsciencepub.com While UV-Vis spectroscopy is excellent for detecting and quantifying aromatic chromophores, it generally lacks the specificity to distinguish between closely related positional isomers like this compound and 6-ethyltetraline, as their electronic structures and resulting spectra are very similar. nist.gov

Table 3: Typical UV Absorption for Tetralin Derivatives

Compound Typical λmax (nm) Electronic Transition
Tetralin ~268, ~274 π → π* ias.ac.in

Values are approximate and can be influenced by the solvent used. ias.ac.inrsc.org

Advanced Non-Linear Spectral Decomposition and Regression Methods in Spectroscopic Analysis

In the spectroscopic analysis of isomeric mixtures, such as those containing this compound and its positional isomers (e.g., 6-ethyltetraline), linear regression models can fail. This is often due to complex interactions between the analytes and the matrix, or instrumental effects that introduce non-linearities into the data. Advanced non-linear spectral decomposition and regression methods are designed to handle such complex datasets, providing a powerful approach for resolving and quantifying individual components from convoluted mixture spectra. nih.govreddit.com These techniques, often referred to as chemometrics, use mathematical and statistical algorithms to extract meaningful information from multivariate spectral data. researchgate.nete-bookshelf.de

Key methodologies in this domain include Multivariate Curve Resolution (MCR) and Parallel Factor Analysis (PARAFAC), which are capable of decomposing a data matrix into constituent profiles even without prior knowledge of all components. rsc.orgresearchgate.net

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS)

MCR-ALS is a powerful and flexible algorithm used for the resolution of co-eluting or spectrally overlapping compounds in mixtures. nih.govbrjac.com.br The fundamental principle of MCR is to decompose a raw experimental data matrix (D), such as a series of spectra recorded over time or at different conditions, into the product of two smaller matrices: a matrix of pure concentration profiles (C) and a matrix of pure spectral profiles (ST), plus a residual error matrix (E).

D = CST + E

The algorithm works iteratively, starting with an initial estimate of either C or ST and then optimizing the other matrix using a constrained alternating least squares (ALS) approach. rsc.org Constraints such as non-negativity (since concentrations and absorbances cannot be negative), unimodality (for chromatographic peaks), and closure can be applied to guide the decomposition towards a chemically meaningful solution. ucphchemometrics.com

For a hypothetical analysis of a mixture of ethyltetraline isomers, MCR-ALS could be applied to a data matrix obtained from UV-Vis or fluorescence spectroscopy under varying conditions (e.g., pH, temperature, or solvent polarity). The method would aim to resolve the pure spectrum of this compound and its isomers, along with their respective concentration profiles across the experiments. nih.gov The success of the model is evaluated by parameters like the percentage of explained variance and the lack of fit. nih.gov

Parallel Factor Analysis (PARAFAC)

PARAFAC, also known as the Canonical Decomposition (CANDECOMP), is a multi-way decomposition method particularly suited for data that can be arranged in a three-way (or higher) array. researchgate.netucphchemometrics.com For instance, fluorescence spectroscopy data, where emission spectra are recorded at multiple excitation wavelengths for a set of samples, generates a three-way data cube (samples × emission wavelengths × excitation wavelengths). ucphchemometrics.comrsc.org

PARAFAC decomposes this data cube into a set of three loading matrices, which ideally correspond to the relative concentrations, emission spectra, and excitation spectra of the underlying fluorescent components. ucphchemometrics.com A key advantage of PARAFAC is its uniqueness property; under certain conditions, it can provide a single, unambiguous solution, which is a significant benefit for resolving complex mixtures without the need for extensive calibration standards. ucphchemometrics.com

In the context of this compound analysis, if the compound or its isomers were fluorescent, PARAFAC could be a powerful tool for their identification and quantification, even in the presence of unknown fluorescent interferents. researchgate.net The validity of a PARAFAC model is often assessed using techniques like core consistency analysis. ucphchemometrics.com

Non-Linear Regression Models

While decomposition methods resolve data into constituent profiles, regression methods build a model to predict a property of interest (like concentration) from the spectral data. reddit.com When the relationship between the spectra and the property is non-linear, methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be extended to non-linear forms, or other techniques like Artificial Neural Networks (ANN) can be employed. nih.govleidenuniv.nl

Non-linear PLS, for example, can model curvature in the calibration relationship by using polynomial terms or other non-linear functions. For mixtures of isomers where spectral additivity may not hold perfectly due to intermolecular interactions, these non-linear regression approaches can provide more accurate calibration models compared to their linear counterparts. nih.gov

Hypothetical Research Findings

While no specific studies on this compound were found, we can present a hypothetical data table illustrating the kind of results that would be generated from an MCR-ALS analysis of a three-component mixture containing this compound and two of its isomers. The table would typically compare the performance of the chemometric model in predicting the concentration of each isomer.

Table 1: Hypothetical Performance of an MCR-ALS Model for the Quantification of Ethyltetraline Isomers

This table is for illustrative purposes only and is not based on experimental data.

AnalyteCalibration Range (µg/mL)R² (Calibration)RMSEP (µg/mL)R² (Prediction)Explained Variance (%)
This compound 0.5 - 20.00.9980.250.99799.5
Isomer A 0.5 - 20.00.9970.310.99699.5
Isomer B 0.5 - 20.00.9950.450.99399.5

RMSEP: Root Mean Square Error of Prediction. R²: Coefficient of Determination.

This hypothetical table demonstrates the high accuracy and predictive power typical of a successful MCR-ALS model, with high R² values and low prediction errors for each component in the mixture. The "Explained Variance" indicates how well the model accounts for the total variation in the original data.

Stereochemical Aspects of Ethyltetraline Derivatives

Principles of Stereoisomerism and Chirality in Tetralin Systems

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.com A central concept in stereochemistry is chirality, derived from the Greek word for 'hand' (cheir), which describes an object that is non-superimposable on its mirror image. utexas.edu Molecules that are not superimposable on their mirror images are termed chiral, while those that can be are achiral. libretexts.org The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter. utexas.edulibretexts.org

The tetralin framework, consisting of a fused benzene (B151609) ring and a cyclohexene-like ring, is not planar. The saturated portion of the tetralin ring system adopts a flexible half-chair conformation. researchgate.net This puckered conformation is inherently chiral, meaning the ring itself can exist in two distinct, non-superimposable, mirror-image forms (enantiomers). researchgate.net These enantiomeric conformations can be described by their helicity. In chiral tetralin derivatives, the P (plus) or M (minus) helicity of the nonaromatic ring, defined by the torsional angle of the fused system, dictates the sign of the Cotton effect in the Electronic Circular Dichroism (ECD) spectrum, which can be used to determine the absolute configuration. researchgate.net

While the parent 5-ethyltetraline has the ethyl group on the aromatic ring and is therefore achiral, derivatives with substituents on the saturated portion of the ring can contain one or more chiral centers. For instance, a substituent at the C1 position would create a chiral center, leading to the existence of a pair of enantiomers. The presence of multiple chiral centers in a molecule can give rise to diastereomers, which are stereoisomers that are not mirror images of each other. uou.ac.in

Characterization of Enantiomers and Diastereomers of Ethyltetralines

The differentiation and characterization of stereoisomers are critical for understanding their properties and behavior. Enantiomers and diastereomers are distinguished by their physical properties and their interaction with chiral environments.

Enantiomers are pairs of molecules that are mirror images. vedantu.com They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. saskoer.ca Their defining characteristic is their equal but opposite ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. msu.edu A 50:50 mixture of two enantiomers, called a racemic mixture, is optically inactive. msu.edu

Diastereomers are stereoisomers that are not mirror images of one another. vedantu.com This situation arises when a compound has two or more chiral centers, and the isomers differ in the configuration at some, but not all, of these centers. masterorganicchemistry.com Unlike enantiomers, diastereomers have distinct physical properties, including different melting points, boiling points, solubilities, and spectroscopic data. vedantu.comsaskoer.ca This difference in physical properties allows for their separation using standard laboratory techniques like chromatography or crystallization. vedantu.com

Several analytical techniques are employed to characterize the stereoisomers of ethyltetraline derivatives.

Technique Application in Stereochemical Characterization Reference(s)
Polarimetry Measures the optical rotation of a chiral compound, allowing for the distinction between enantiomers and determination of enantiomeric purity. msu.edu
Chiral Chromatography (HPLC, SFC) Separates enantiomers and diastereomers. Supercritical Fluid Chromatography (SFC) is particularly effective for resolving chiral molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. While enantiomers have identical NMR spectra in achiral solvents, 2D NMR techniques (COSY, NOESY) can help determine the relative stereochemistry of diastereomers. researchgate.net
Electronic Circular Dichroism (ECD) A chiroptical spectroscopy method that measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be compared with theoretical calculations (e.g., TDDFT-ECD) to assign the absolute configuration of chiral tetralins. researchgate.netnih.gov
X-ray Crystallography Provides the unambiguous three-dimensional structure of a molecule in its crystalline state, allowing for the definitive determination of both relative and absolute stereochemistry. nih.gov

Strategies for Stereoselective Synthesis of Ethyltetraline Derivatives

Stereoselective synthesis refers to any chemical reaction or reaction sequence that preferentially results in the formation of one stereoisomer over others. Achieving high stereocontrol is a primary goal in modern organic synthesis. Several key strategies can be applied to the synthesis of specific stereoisomers of ethyltetraline derivatives.

Asymmetric Catalysis : This is one of the most efficient methods for producing chiral compounds. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com The chiral catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that directs the reaction pathway. researchgate.net For instance, the asymmetric hydrogenation of an ethyl-substituted dihydronaphthalene precursor using a chiral iridium or ruthenium catalyst could yield an enantiomerically pure ethyltetraline derivative. The catalyst and substrate form diastereomeric transition states, where one is energetically favored, leading to the selective formation of one enantiomer. nih.gov

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral group (the auxiliary) to an achiral substrate. numberanalytics.com The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. This method relies on the auxiliary's ability to create steric hindrance or chelation effects that force reagents to approach the substrate from a specific direction. researchgate.net

Biocatalysis : Enzymes are highly efficient and stereoselective catalysts. Ene reductases, for example, can catalyze the stereospecific reduction of carbon-carbon double bonds. polimi.it The substrate binds within the enzyme's chiral active site in a specific orientation, which dictates the face to which hydrogen is delivered, thereby controlling the stereochemistry of the product. polimi.it This method could be applied to a suitable unsaturated precursor to generate a chiral ethyltetraline derivative.

Strategy Principle Potential Application to Ethyltetralines Reference(s)
Asymmetric Catalysis A chiral catalyst creates diastereomeric transition states of different energies.Asymmetric hydrogenation of an ethyl-dihydronaphthalene. researchgate.netnih.gov
Chiral Auxiliaries A temporary chiral group directs the stereochemistry of a reaction.Attachment of a chiral auxiliary to a precursor to control an alkylation or reduction step, followed by removal. numberanalytics.comresearchgate.net
Biocatalysis An enzyme's chiral active site controls the orientation of the substrate.Stereoselective reduction of a C=C bond in an ethyltetraline precursor using an ene reductase. polimi.it

Conformational Analysis of Substituted Tetralin Rings

The saturated ring of the tetralin system adopts a half-chair conformation to relieve angle and torsional strain. researchgate.net This conformation is flexible and can undergo a "ring flip" to an alternative, enantiomeric half-chair conformation. csbsju.edu In substituted tetralins, the substituents can occupy two distinct types of positions on the saturated ring: pseudo-axial (a'), which are roughly perpendicular to the average plane of the ring, and pseudo-equatorial (e'), which are roughly in the plane of the ring. researchgate.net

The conformational preference of a substituent is determined by steric interactions. Generally, substituents prefer the pseudo-equatorial position to minimize unfavorable steric interactions with the rest of the molecule, particularly with the axial hydrogen atoms on the same side of the ring (1,3-diaxial-like interactions). csbsju.edu The replacement of a [CH₂-CH₂] motif with a more complex group removes the conformational degeneracy found in the parent tetralin scaffold, leading to a more predictable half-chair conformation. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for conformational analysis. These calculations can determine the optimized molecular structures and relative energies of different conformers, confirming which conformation is the most stable. researchgate.netnih.gov For example, analysis can quantify the energy difference between a conformer with a substituent in the pseudo-axial position versus the pseudo-equatorial position, revealing a distinct preference for the latter. nih.gov These analyses are also sensitive to stereoelectronic effects, such as hyperconjugation, which can further stabilize certain conformations. nih.gov

Impact of Stereochemistry on Reaction Mechanisms and Catalysis

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—can profoundly influence its chemical reactivity and its role in catalysis. numberanalytics.com

When a reaction occurs at a chiral center in an ethyltetraline derivative, the stereochemical outcome depends on the reaction mechanism. lumenlearning.com

Mechanisms with Inversion or Retention : In a single-step mechanism like an Sₙ2 reaction, the nucleophile attacks from the side opposite the leaving group, resulting in a predictable inversion of the stereocenter's configuration. The product remains optically active. lumenlearning.com

Mechanisms with Racemization : In multi-step mechanisms that proceed through a planar, achiral intermediate, such as an Sₙ1 reaction, the subsequent attack by a nucleophile can occur from either face with equal probability. This leads to a 50:50 mixture of enantiomers, a process known as racemization, resulting in a loss of optical activity. lumenlearning.com

The stereochemistry of a starting material can also direct the formation of new chiral centers. When a reaction creates a new stereocenter in a molecule that is already chiral, the two possible products are diastereomers. Because diastereomers have different energies, their corresponding transition states will also have different energies. This energy difference (ΔΔG‡) means that one diastereomer will be formed preferentially over the other. nih.gov

In the field of catalysis, chiral molecules derived from tetralin can serve as ligands for metal catalysts. figshare.com The specific enantiomer of the ligand dictates the chiral environment around the metal center. When this chiral catalyst interacts with a substrate, it forms diastereomeric transition states, leading to an enantioselective transformation where one product enantiomer is favored. nih.gov The effectiveness of this chiral transfer depends on highly ordered transition states where noncovalent interactions between the chiral catalyst and the substrate lock in a specific geometry. nih.gov

Theoretical and Computational Chemistry of 5 Ethyltetraline

Quantum Chemical Calculations

The electronic structure of 5-Ethyltetraline is characterized by its hybrid nature, comprising a π-conjugated system from the benzene (B151609) ring and a saturated, flexible cyclohexane (B81311) ring. The ethyl group at the C5 position further influences the electronic distribution through inductive and steric effects.

A detailed analysis of chemical bonding can be achieved using methods like the Quantum Theory of Atoms in Molecules (QTAIM). ias.ac.inpitt.edu QTAIM analyzes the electron density topology to define atomic basins and the paths of maximum electron density that link them, known as bond paths. pitt.edu For this compound, a QTAIM analysis would characterize the C-C bonds within the aromatic ring, the single bonds in the saturated ring, and the C-H bonds. The properties of the bond critical points (BCPs)—locations of minimum electron density along a bond path—provide quantitative measures of bond strength and character (covalent, ionic, etc.). ias.ac.in This analysis can reveal how the electron density is distributed and how the ethyl substituent perturbs the electronic environment of the fused ring system. mpg.deresearchgate.net

Illustrative Table: Hypothetical QTAIM Parameters for Selected Bonds in this compound This table illustrates the type of data a QTAIM analysis would generate. Values are hypothetical.

BondElectron Density at BCP (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Bond Character
C(aromatic)-C(aromatic)~0.32NegativeCovalent (shared interaction)
C(aliphatic)-C(aliphatic)~0.25Slightly negative/positiveCovalent (shared interaction)
C(aromatic)-C(aliphatic)~0.28NegativeCovalent (shared interaction)
C-H~0.27NegativePolar Covalent

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. acs.org DFT determines the electronic energy and other properties of a system from its electron density, rather than the more complex many-electron wavefunction. lmu.edu It is widely used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic data for organic molecules. researchgate.net

For this compound, DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy conformation and to compute a range of electronic properties. lmu.edumdpi.com These calculations provide a foundational understanding of the molecule's stability and reactivity.

Illustrative Table: Typical Properties of this compound Predicted by DFT This table shows representative data that would be obtained from a standard DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). Values are illustrative.

PropertyPredicted ValueSignificance
Total Electronic EnergyValue in HartreesIndicates the overall stability of the molecule.
Dipole MomentValue in DebyeMeasures the molecule's overall polarity.
HOMO EnergyValue in eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
LUMO EnergyValue in eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO GapValue in eVIndicates chemical reactivity and the energy required for electronic excitation.

Molecular Orbital (MO) theory describes chemical bonding as the combination of atomic orbitals (AOs) to form molecular orbitals that are delocalized over the entire molecule. libretexts.orgaakash.ac.in When AOs combine, they form lower-energy bonding MOs and higher-energy antibonding MOs. aakash.ac.in The analysis of these orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic properties. nih.gov

For this compound, the HOMO is expected to be a π-type orbital localized primarily on the aromatic ring, reflecting this region's higher electron density and propensity to act as an electron donor. The LUMO would likely be a π*-antibonding orbital, also associated with the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy required for electronic transitions, which are observed in UV-Vis spectroscopy. lmu.edunih.gov

Illustrative Table: Frontier Molecular Orbitals of this compound This table provides a qualitative description of the frontier orbitals for this compound based on general principles of MO theory.

Molecular OrbitalTypePrimary Atomic Orbital ContributionLocalization
HOMOπ (bonding)Carbon 2pDelocalized across the aromatic ring
LUMOπ* (antibonding)Carbon 2pDelocalized across the aromatic ring
HOMO-1σ (bonding)Carbon 2p, Hydrogen 1sLocalized on C-C and C-H bonds of the aliphatic ring

Application of Density Functional Theory (DFT)

Molecular Dynamics Simulations for Conformational Studies and Reaction Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. undip.ac.idnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can explore the different shapes (conformations) a molecule can adopt and the pathways of chemical reactions. mdpi.commdpi.com

For this compound, MD simulations are invaluable for studying its conformational flexibility. mdpi.com Key dynamic processes include the puckering of the saturated cyclohexane ring and the rotation of the C-C bond connecting the ethyl group to the tetralin core. These simulations can map the potential energy surface associated with these motions, identifying stable conformers and the energy barriers between them. nih.gov

Furthermore, reactive MD simulations, using force fields like ReaxFF, can model the breaking and forming of chemical bonds. mdpi.com This allows for the investigation of reaction dynamics, such as pyrolysis or oxidation pathways of this compound, by simulating the molecular trajectories under specific conditions of temperature and pressure. rsc.orgtandfonline.com

Statistical Thermodynamics for Predicting System Properties

Statistical thermodynamics bridges the gap between the microscopic world of quantum mechanics and the macroscopic world of thermodynamics. ifpenergiesnouvelles.fr It uses statistical methods to relate the properties of individual molecules (like energy levels and vibrational frequencies obtained from quantum calculations) to the bulk thermodynamic properties of a system (such as enthalpy, entropy, and Gibbs free energy). scispace.comresearchgate.net

For this compound, computational methods can predict key thermochemical properties that are essential for understanding its behavior in chemical processes. researchgate.netnih.gov By calculating the vibrational frequencies and rotational constants, one can compute the partition function, which is then used to derive standard thermodynamic functions.

Illustrative Table: Predicted Thermodynamic Properties of this compound This table lists key thermodynamic properties that can be calculated for this compound using statistical thermodynamics based on quantum chemical data. Values are illustrative.

Property (at 298.15 K, 1 atm)SymbolDescription
Standard Enthalpy of FormationΔH°fThe heat change when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar EntropyA measure of the randomness or disorder of the molecules.
Heat Capacity at Constant PressurepThe amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.
Standard Gibbs Free Energy of FormationΔG°fDetermines the spontaneity of the formation reaction under standard conditions.

Prediction of Spectroscopic Signatures and Molecular Identification using Computational Models

Computational spectroscopy is a powerful tool for predicting the spectra of molecules, which aids in their identification and structural characterization. numberanalytics.comchemrxiv.orguom.ac.mu By calculating the vibrational frequencies of a molecule and their corresponding intensities, it is possible to generate theoretical Infrared (IR) and Raman spectra. faccts.defaccts.deyoutube.com

For this compound, DFT calculations are typically used to compute the harmonic vibrational frequencies. researchgate.net The resulting theoretical spectrum can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C bond stretching, or ring puckering. This allows for a detailed assignment of the peaks observed in experimental IR and Raman spectra. nih.gov

Illustrative Table: Predicted Vibrational Frequencies for this compound This table shows examples of vibrational modes and their expected frequency ranges that would be predicted computationally. Values are illustrative.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected Spectroscopic Activity
3100–3000Aromatic C-H StretchIR and Raman active
3000–2850Aliphatic C-H Stretch (CH₂ and CH₃)IR and Raman active
1600–1450Aromatic C=C Ring StretchIR and Raman active
1470–1430Aliphatic CH₂ ScissoringIR active
900–675Aromatic C-H Out-of-Plane BendStrong in IR

Computational Design and Prediction of Catalytic Activity for Ethyltetraline Transformations

The computational design and prediction of catalytic activity for the transformation of hydrocarbons like this compound represent a forefront in modern chemical research, blending quantum mechanics, kinetics, and data science to accelerate catalyst discovery. nih.govgoogle.com While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly accessible literature, the established principles of computational catalysis provide a robust framework for predicting its behavior and designing selective catalysts. vulcanchem.comwisc.edu

Methodologies such as Density Functional Theory (DFT) are pivotal in this field, allowing researchers to model the electronic structure of reactants, products, and transition states on a catalyst's surface. scielo.org.co For a molecule like this compound, DFT can be employed to understand how its distinct steric and electronic properties, which differ from its isomers like 1-ethyltetraline and 2-ethyltetraline, influence its interaction with active catalytic sites. For instance, the position of the ethyl group in this compound affects the molecule's geometry and electron distribution, which in turn dictates the pathways for reactions such as dehydrogenation, isomerization, and ring-opening.

Computational approaches to catalyst design for this compound transformations would typically involve several key steps:

Active Site Modeling: Defining the catalyst surface or active site at an atomic level. This could range from metallic surfaces (e.g., Pt, Pd) to acidic sites within zeolites.

Adsorption Energy Calculation: Calculating the energy released or consumed when this compound and potential reaction intermediates bind to the catalyst. This helps in understanding the stability of various species on the surface.

Reaction Pathway Mapping: Identifying and calculating the energy barriers (activation energies) for various possible reaction pathways. acs.org For this compound, this would include C-C bond cleavage in the ethyl group, dehydrogenation of the saturated ring, and hydroisomerization.

Kinetic Modeling: Using the calculated energetic data to build microkinetic models that can predict reaction rates and product selectivities under different process conditions (temperature, pressure). umich.edu

Illustrative Data from a Hypothetical DFT Study

To illustrate the type of data generated in such a study, the following table presents hypothetical activation energies for key reaction steps in the transformation of this compound on a model platinum (Pt) catalyst surface. Disclaimer: This data is illustrative and not from a published experimental or computational study.

Reaction StepCatalyst SiteActivation Energy (kcal/mol)Reaction Product(s)
Dehydrogenation (C5-C6)Pt (111)25.85-Ethyl-dihydronaphthalene
Ethyl Group C-C CleavagePt (111)35.2Tetralin, Ethylene (B1197577)
Ring OpeningPt (111)42.5Substituted Alkylbenzene
Isomerization to 1-ethyltetralinePt/H-ZSM-529.11-Ethyltetraline

Predicting Catalytic Performance

Building on such fundamental data, computational models can screen a wide range of potential catalysts and reaction conditions. For example, machine learning models can be trained on DFT-generated datasets to rapidly predict the catalytic activity of various materials, significantly accelerating the discovery process. engineering.org.cn Studies on related alkylated tetralins, such as 1-ethyltetralin, have utilized DFT to analyze their hydrogen-donating activity, a key parameter in processes like coal liquefaction. researchgate.netresearchgate.net These studies indicate that alkyl chain length and isomerization significantly influence this property. researchgate.netresearchgate.net

Furthermore, computational fluid dynamics (CFD) can be integrated with kinetic models to simulate the behavior of this compound transformations in realistic reactor configurations, providing insights into mass and heat transfer effects. While detailed computational predictions for this compound catalysis remain a specialized area of research, the tools and methodologies are well-established and poised to enable the rational design of catalysts for its selective conversion.

Applications of 5 Ethyltetraline As a Chemical Intermediate in Advanced Research

Precursor in the Synthesis of Complex Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, forming the basis of many functional materials and complex organic structures. wikipedia.org As a substituted tetralin, 5-ethyltetraline is itself a simple polycyclic aromatic hydrocarbon. Its structure serves as a foundational building block that can be chemically modified to create more complex, extended π-systems.

The synthesis of complex PAHs often involves reactions that build upon or alter existing ring systems. rsc.orgthieme-connect.de The chemical pathways for these syntheses can involve dehydrogenation to form fully aromatic naphthalene (B1677914) derivatives or further alkylation and cyclization reactions. The reactivity of tetralin derivatives is influenced by their partially hydrogenated ring, which can act as a hydrogen donor, and the position of alkyl substituents. semanticscholar.org For instance, the selective partial hydrogenation of PAHs is a key process where the molecular structure of the starting material, such as an ethyltetraline isomer, significantly influences the distribution of hydrogenated products. lookchem.com The ethyl group on the this compound ring can also be a site for further chemical functionalization, providing a handle to link it to other molecular structures in the bottom-up synthesis of novel contorted or N-doped PAHs. rsc.orgthieme-connect.de

Utility in Fuel Chemistry and Petroleum Product Modeling Research

In the field of fuel chemistry, complex mixtures like crude oil and asphaltenes are often studied by examining the behavior of simpler, representative model compounds. this compound and its isomers serve as important model compounds for the alkyl-aromatic constituents found in heavy petroleum fractions. Studying the pyrolysis and cracking behavior of these compounds provides insight into the reaction pathways that occur during the thermal processing of petroleum. For example, research on the pyrolysis of 2-ethyltetralin (B1619202), a positional isomer, is used to simulate and understand the complex reactions involved in the breakdown of asphaltenes and heavy oils.

The synthesis of pure hydrocarbon standards is crucial for this modeling work. The alkylation of tetralin with agents like ethyl bromide is a key production method. Research has shown that the distribution of the resulting isomers, such as this compound and 6-ethyltetraline (B1618554), is highly dependent on reaction conditions, particularly temperature. This temperature dependence is a critical parameter in modeling petroleum maturation and refining processes. osti.govrsc.org

Table 1: Influence of Temperature on Isomer Distribution in Ethyl-Tetraline Synthesis

Data from a study on the alkylation of tetraline, illustrating the change in the ratio of this compound to 6-ethyltetraline with reaction temperature.

Reaction Temperature (°C)This compound Content (wt %)6-Ethyltetraline Content (wt %)
10~5~95
504357

Role as a Solvent or Constituent in Coal-Liquefaction Processes

Direct coal liquefaction (DCL) is a process that converts solid coal into liquid fuels by breaking down its complex macromolecular structure at high temperatures and pressures. frontiersin.orgnih.gov This conversion requires a source of hydrogen to stabilize the resulting fragments and prevent them from repolymerizing into coke. semanticscholar.org While molecular hydrogen is used, hydrogen-donor solvents play a critical chemical role in this process. epa.gov

Table 2: Transformation of Tetralin as a Hydrogen-Donor Solvent

Research findings on the transformation of the model solvent tetralin under different temperatures in a coal liquefaction environment. frontiersin.orgnih.gov

ConditionReaction Temperature (°C)Transformation Rate of Tetralin (%)
Pure Tetralin (with H₂)38034.72
Pure Tetralin (with H₂)42052.74
Tetralin with Wucaiwan Coal38069.76
Tetralin with Wucaiwan Coal42083.86

Starting Material for the Production of Other Value-Added Chemicals (e.g., Catechol Synthesis)

Beyond its use in fuel applications, this compound represents a potential starting material for the synthesis of other valuable chemicals. A significant example is the production of catechol (1,2-dihydroxybenzene) and its derivatives. Catechols are important structural motifs in many bioactive molecules and are used widely in the chemical industry. google.comlibretexts.org

Research on the oxidation of alkyltetralins has demonstrated a viable pathway to catechol. The process involves the oxidation of the alkyltetralin to form dihydroperoxide intermediates. Subsequent acid-catalyzed cleavage of these dihydroperoxides yields catechol along with other byproducts like diketones. rsc.org Specifically, studies on 1-ethyltetralin and 1,4-diethyltetralin have shown they can be oxidized to their respective 1-hydroperoxides and 1,4-dihydroperoxides. The acid-cleavage of these dihydroperoxides was reported to produce catechol. rsc.org This established chemical transformation for other ethyltetralin isomers provides a strong precedent for the potential use of this compound as a precursor for catechol synthesis.

Potential Integration in Materials Science for Advanced Functional Materials Development

Functional materials are engineered to possess specific properties that allow them to perform specialized tasks, forming the basis for technologies like sensors, advanced electronics, and energy storage devices. mdpi.comeuropean-mrs.com The development of new functional materials is often dependent on the synthesis of novel monomers and precursors that can be assembled into larger, high-performance structures. mdpi.comooc.co.jprsc.org

While specific functional materials derived directly from this compound are not widely documented, its molecular structure makes it a promising candidate for integration into materials science research. The synthesis of advanced polymers and functional materials often utilizes aromatic and polycyclic monomers to impart desirable properties such as high thermal stability, mechanical strength, and specific electronic or optical characteristics. specificpolymers.comvapourtec.com

The this compound molecule possesses several features of interest for a monomer precursor:

A Fused Ring System: The tetralin core provides a rigid, bulky structure that can enhance the thermal and mechanical properties of a polymer backbone.

An Aromatic Ring: The benzene (B151609) portion of the molecule can participate in π-stacking interactions, which are crucial for charge transport in organic electronic materials.

Reactive Sites: The aromatic ring and the ethyl group can be chemically modified (functionalized) to introduce polymerizable groups, allowing this compound to be incorporated as a repeating unit in a polymer chain. libretexts.org

Therefore, this compound could potentially be used as a monomer in the synthesis of high-performance polymers (e.g., polyimides, polyurethanes) or as a foundational element in the design of organic semiconductors or light-emitting materials, where tailored molecular architectures are essential. mdpi.comspecificpolymers.com

Future Research Trajectories for 5 Ethyltetraline

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Ethyltetraline will likely pivot towards green and sustainable chemistry principles to minimize environmental impact and improve efficiency. numberanalytics.com Traditional synthetic methods for alkylated tetralins often rely on classical reactions like Friedel-Crafts alkylation, which can involve harsh conditions and the use of hazardous reagents. Modern research trajectories aim to replace these with more environmentally benign alternatives.

Key areas of focus will include:

Renewable Feedstocks: Investigating routes that utilize biomass-derived starting materials, such as aromatic compounds from lignin, could provide a sustainable pathway to the tetralin core. kit.edu

Catalytic Efficiency: The development of catalytic hydrogenation or alkylation reactions that proceed with high atom economy, minimizing waste, is a central goal of sustainable synthesis. numberanalytics.com

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) represents a promising avenue for accelerating reactions, improving yields, and reducing energy consumption compared to conventional heating methods. ijrpr.comrasayanjournal.co.in The application of MAOS to the synthesis of this compound could offer a rapid and efficient production method.

Synthesis StrategyConventional Approach (e.g., Friedel-Crafts)Sustainable Future Approach
Starting Materials Petroleum-derived hydrocarbonsBiomass-derived compounds (e.g., from lignin, oleochemicals) kit.edu
Catalysts/Reagents Stoichiometric Lewis acids (e.g., AlCl₃), strong acidsRecyclable heterogeneous catalysts, biocatalysts
Solvents Often chlorinated or volatile organic compoundsGreener solvents (e.g., water, ionic liquids) or solvent-free conditions
Energy Input Prolonged conventional heatingMicrowave irradiation, ultrasound, flow chemistry ijrpr.com
Waste Profile Significant generation of hazardous wasteHigh atom economy, reduced byproducts numberanalytics.com

Design of Advanced Catalytic Systems for Highly Selective Transformations

The functionalization of the this compound scaffold offers a pathway to novel molecules, but achieving high selectivity is a significant challenge. Future research will necessitate the design of advanced catalytic systems capable of precise control over reaction outcomes. The development of such catalysts is crucial for transforming this compound from a simple hydrocarbon into a valuable chemical intermediate.

Promising research directions include:

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites or mixed metal-oxides supported on materials like alumina, offers advantages in terms of separation, recovery, and reusability. mdpi.commdpi.com For reactions like dehydrogenation, selective oxidation, or further alkylation of this compound, designing catalysts with specific pore structures and active sites will be paramount.

Rare-Earth Metal Catalysis: Catalysts based on rare-earth metals are known for their unique reactivity in various organic transformations, including polymerization and selective synthesis. Exploring their application could unlock novel reaction pathways for modifying the tetralin ring or the ethyl substituent.

Multicomponent Reactions (MCRs): Designing catalytic systems that enable MCRs involving this compound would be a highly efficient strategy for building molecular complexity in a single step, aligning with green chemistry principles by reducing the number of synthetic operations. mdpi.com

Catalyst TypePotential Application for this compoundKey Advantage
Zeolites Selective alkylation, isomerization, crackingShape selectivity, thermal stability mdpi.com
Supported Metal-Oxides (e.g., Co-Mo/Al₂O₃) Hydrodesulfurization (if used in fuel context), selective oxidationHigh activity in hydroprocessing, tunable properties mdpi.com
Rare-Earth Metal Complexes Precision polymerization (if functionalized), C-H activationUnique coordination chemistry, high stereo- and regioselectivity
Ruthenium-Based Complexes (e.g., Grubbs' Catalysts) Ring-opening or cross-metathesis (if unsaturated analogues are formed) nobelprize.orgHigh functional group tolerance, efficiency in olefin metathesis nobelprize.org

Refinement of Stereochemical Control in Complex Molecule Synthesis

While this compound itself is achiral, substitutions on the saturated ring or functionalization of the ethyl group can create one or more stereocenters, leading to different stereoisomers. The ability to selectively synthesize a single desired isomer is critical in fields like pharmaceuticals and materials science, where different isomers can have vastly different properties.

Future research in this area will focus on:

Asymmetric Catalysis: The development of chiral catalysts that can induce enantioselectivity in reactions involving this compound or its derivatives is a primary goal. This could involve chiral rhodium or ruthenium complexes for asymmetric hydrogenation or oxidation reactions. uclm.es

Chiral Auxiliaries: A well-established strategy involves temporarily attaching a chiral auxiliary to a derivative of this compound to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org Research could focus on identifying auxiliaries that are highly effective for the tetralin scaffold and easily removable.

Organocatalysis: The use of small, metal-free organic molecules as chiral catalysts offers a more sustainable and often less toxic alternative to metal-based catalysts. Developing organocatalytic methods for the asymmetric functionalization of this compound is a key forward-looking research area.

The precise control of stereochemistry is essential for synthesizing complex molecules, and mastering this for the tetralin framework is a significant synthetic challenge. numberanalytics.comethz.ch

Integration of Cutting-Edge Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and designing more efficient catalysts. Future progress in the chemistry of this compound will be significantly accelerated by combining advanced analytical techniques with powerful computational modeling.

Key integrated approaches will include:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing crucial data on reaction kinetics, intermediates, and byproducts. This information is invaluable for understanding how a reaction proceeds.

Advanced Mass Spectrometry: Modern mass spectrometry can help identify transient intermediates and complex product mixtures, offering clues into complex reaction networks, such as those that might occur during pyrolysis or catalytic cracking of tetralin-based compounds. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely mechanism. beilstein-journals.org This theoretical insight can guide experimental work, saving time and resources by predicting which reaction conditions are most promising. nih.govorganic-chemistry.org

By combining experimental spectroscopic data with theoretical calculations, researchers can build a complete picture of the reaction landscape, enabling the rational design of new synthetic methods and catalysts for this compound. nih.gov

Q & A

Q. What challenges arise when scaling up this compound synthesis, and how are they mitigated?

  • Methodology : Pilot-scale reactors (e.g., flow chemistry systems) optimize heat/mass transfer. Process analytical technology (PAT) monitors real-time purity via inline Raman probes. Downstream purification challenges (e.g., column chromatography scalability) are addressed using simulated moving bed (SMB) systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.